![molecular formula C7H6F4N2 B1333279 4-Fluoro-2-(trifluoromethyl)phenylhydrazine CAS No. 754973-91-6](/img/structure/B1333279.png)
4-Fluoro-2-(trifluoromethyl)phenylhydrazine
Overview
Description
4-Fluoro-2-(trifluoromethyl)phenylhydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring
Biochemical Analysis
Biochemical Properties
It is known that phenylhydrazines, a group to which this compound belongs, can participate in various biochemical reactions .
Cellular Effects
It is known that phenylhydrazines can have various effects on cells .
Molecular Mechanism
Phenylhydrazines are known to participate in the one-step reduction and functionalization of graphene oxide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Phenylhydrazines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-Fluoro-2-(trifluoromethyl)phenylhydrazine serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds with specific functionalities. This compound can undergo oxidation, reduction, and substitution reactions, making it valuable for developing new materials and pharmaceuticals.
Types of Reactions
- Oxidation : Can be oxidized to form azo compounds.
- Reduction : Capable of being reduced to produce primary amines.
- Substitution : The hydrazine group can engage in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Biological Applications
Biochemical Probes
Research has indicated that this compound may act as a biochemical probe, aiding in the study of biological systems and mechanisms. Its reactivity allows it to interact with various biomolecules, potentially leading to insights into metabolic pathways or disease mechanisms.
Antimicrobial Activity
Studies have explored the antibacterial properties of fluorinated compounds similar to this compound. For instance, fluorinated imines and hydrazones have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that derivatives of this compound could be developed as novel antibacterial agents.
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential use in drug development, particularly as an enzyme inhibitor. The unique electronic properties imparted by the fluorine and trifluoromethyl groups may enhance the selectivity and efficacy of drug candidates targeting specific enzymes associated with diseases .
Case Studies
- Antifungal Research : In studies focused on antifungal agents, compounds containing similar hydrazone structures showed promising results against fungal infections like Candida neoformans. The incorporation of fluorinated groups was found to improve selectivity and efficacy compared to traditional antifungal drugs .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals that exhibit unique physical and chemical properties due to their fluorinated nature. This includes applications in agrochemicals, polymers, and other materials requiring enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. It can also form stable complexes with metal ions, influencing catalytic processes. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylhydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Chlorophenylhydrazine
- 4-Methoxyphenylhydrazine
Uniqueness
4-Fluoro-2-(trifluoromethyl)phenylhydrazine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the synthesis of molecules with specific properties and functions.
Biological Activity
4-Fluoro-2-(trifluoromethyl)phenylhydrazine (CAS No. 754973-91-6) is a fluorinated hydrazine derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of both fluorine and trifluoromethyl groups, suggests possible interactions with biological targets that can lead to various pharmacological effects.
- Molecular Formula: C8H6F4N2
- Molecular Weight: 230.59 g/mol
- Structure: The compound features a phenyl ring substituted with a fluoro group and a trifluoromethyl group, which significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study highlighted the antibacterial properties of fluorinated hydrazones, including derivatives similar to this compound. These compounds demonstrated varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, the antibacterial activity was found to be comparable to established antibiotics like kanamycin, particularly against E. coli .
Table 1: Antimicrobial Activity of Fluorinated Hydrazones
Compound | Activity against E. coli | Activity against S. aureus | Reference |
---|---|---|---|
This compound | Comparable to kanamycin | 1.9-fold lower than standard drug | |
Other fluorinated hydrazones | Moderate | Variable |
Anticancer Properties
The anticancer potential of hydrazine derivatives has been explored in several studies. For instance, compounds related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups such as trifluoromethyl enhances their cytotoxicity against various cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogenic organisms and cancer cells.
- Induction of Apoptosis: Studies suggest that the compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was tested against multiple strains of bacteria. Results indicated significant bactericidal effects at low concentrations, with MIC values demonstrating its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of fluorinated hydrazines revealed that derivatives, including this compound, exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity .
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCHZMMHDGSMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379230 | |
Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754973-91-6 | |
Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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